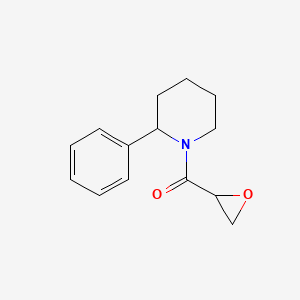

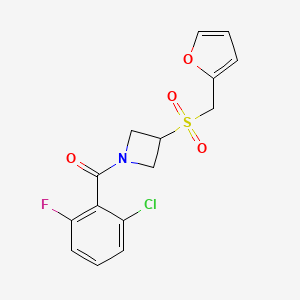

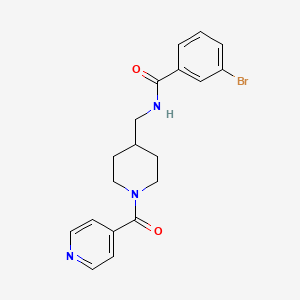

![molecular formula C19H21NO5 B2534602 N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamid CAS No. 1421490-17-6](/img/structure/B2534602.png)

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of the Schiff base method . This method typically involves a condensation reaction between an aldehyde and an aromatic primary amine .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve palladium-catalyzed arylation and Noyori asymmetric hydrogenation . These reactions help to set the aporphine framework and achieve excellent enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the HOMO–LUMO energy gap, which establishes the charge transition within the compound, has been determined . The third-order nonlinear refractive index and nonlinear absorption coefficient have also been determined .

Wissenschaftliche Forschungsanwendungen

Kristallstrukturanalyse

Die Verbindung wurde in der Untersuchung von Kristallstrukturen verwendet. Sie wurde synthetisiert und ihre Kristallstruktur wurde mit verschiedenen spektroskopischen Techniken analysiert .

Nachweis von karzinogenem Blei

Die Verbindung wurde synthetisiert und zur Detektion von karzinogenem Blei eingesetzt. Sie wurde bei der Entwicklung eines empfindlichen und selektiven Pb2+-Sensors verwendet .

Antitumoraktivität

Die Verbindung wurde zur Evaluierung ihrer Antitumoraktivität entworfen und synthetisiert. Sie wurde an verschiedenen Krebszelllinien getestet, darunter Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphoblastische Leukämie (CCRF-CEM) Krebszelllinien .

Aromastoff in Lebensmitteln

Die Verbindung wurde chemisch synthetisiert und soll als Aromastoff in bestimmten Lebensmittelkategorien verwendet werden .

Analyse beschlagnahmter Methamphetaminproben

Die Verbindung wurde als Standard verwendet, um beschlagnahmte Methamphetaminproben zu analysieren, die einzigartige Profile stabiler isotoper Zusammensetzungen aufweisen .

Synthese von Aryloxyaminopropanol-Hydrochloriden

Die Verbindung wurde bei der Synthese von Aryloxyaminopropanol-Hydrochloriden verwendet .

Safety and Hazards

Zukünftige Richtungen

The substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides, have been found to be potent cyclooxygenase inhibitors, anti-convulsants, antioxidants, anti-inflammatory agents, analgesics, anti-microbials, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . These compounds obey Lipinski’s rule of five and have good bioactive scores, indicating their potential as future drugs .

Wirkmechanismus

Target of Action

The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide acts as an agonist for the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . The compound also exhibits auxin-like physiological functions and is recognized by TIR1 .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is crucial for plant growth and development . It enhances auxin response reporter’s transcriptional activity and down-regulates the expression of root growth-inhibiting genes .

Result of Action

The result of the compound’s action is the promotion of root growth in plants . It achieves this by enhancing root-related signaling responses and down-regulating the expression of root growth-inhibiting genes .

Biochemische Analyse

Biochemical Properties

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Studies have shown that compounds with similar structures exhibit potent inhibitory activity against COX-1 and COX-2 enzymes . The interaction with these enzymes involves the binding of the benzodioxole moiety to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide has been observed to exert various effects on different cell types. In cancer cell lines, compounds with similar structures have demonstrated cytotoxic activity, leading to cell cycle arrest and apoptosis . This compound influences cell signaling pathways, particularly those involved in inflammation and cell proliferation. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide involves its binding to the active sites of COX enzymes, leading to their inhibition . This inhibition results in a decrease in the production of pro-inflammatory prostaglandins. Additionally, the compound may interact with other biomolecules, such as tubulin, affecting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated sustained inhibition of COX enzymes and consistent cytotoxic effects on cancer cells, suggesting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and conjugated with glucuronic acid, facilitating its excretion. Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide is transported and distributed via passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific tissues. Its distribution is influenced by factors such as lipid solubility and molecular size.

Subcellular Localization

The subcellular localization of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide is primarily in the cytoplasm and nucleus . The compound’s activity is modulated by its localization, with nuclear localization enhancing its effects on gene expression and cytoplasmic localization influencing its interactions with enzymes and other proteins. Post-translational modifications, such as phosphorylation, may also affect its targeting to specific cellular compartments.

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-2-23-16-6-4-3-5-14(16)19(22)20-10-9-15(21)13-7-8-17-18(11-13)25-12-24-17/h3-8,11,15,21H,2,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQHMMUKJHXMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

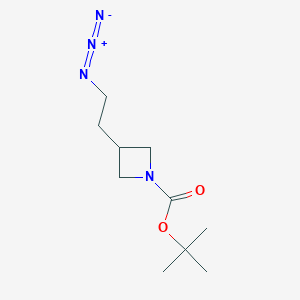

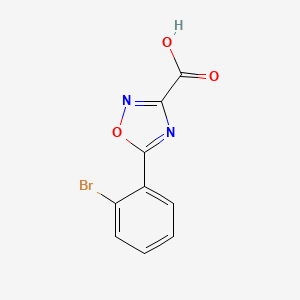

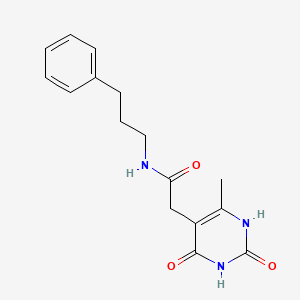

![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)

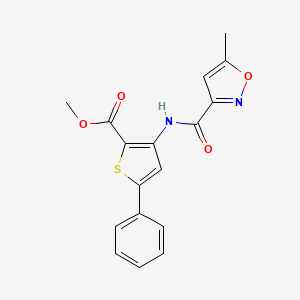

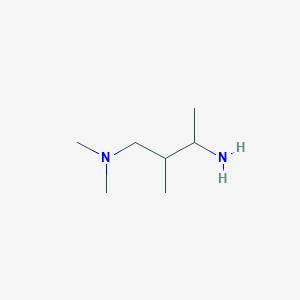

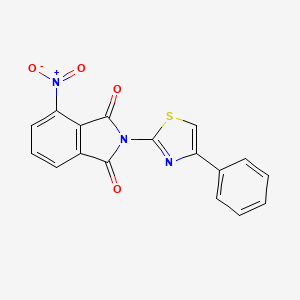

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)

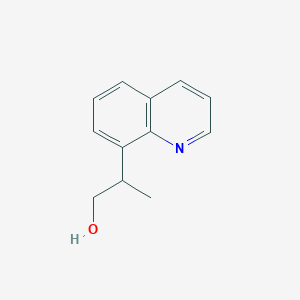

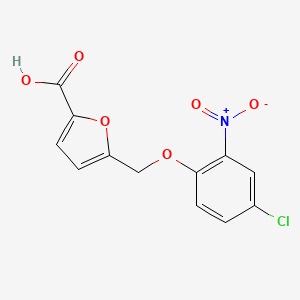

![N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2534534.png)